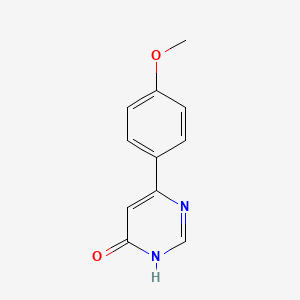
6-(4-Methoxyphenyl)pyrimidin-4-ol
Descripción general
Descripción
6-(4-Methoxyphenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Mecanismo De Acción
Target of Action
Compounds like “6-(4-Methoxyphenyl)pyrimidin-4-ol” often target specific enzymes or receptors in the body. For example, some pyrimidine derivatives are known to inhibit CDK4/6, enzymes that stimulate the proliferation of malignant cells .
Biochemical Pathways
The interaction between the compound and its target could affect various biochemical pathways. For instance, inhibition of CDK4/6 would disrupt cell cycle progression, affecting the proliferation of cells .
Result of Action
The ultimate effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme required for cell proliferation, the result could be a decrease in the growth of cancer cells .
Métodos De Preparación
The synthesis of 6-(4-Methoxyphenyl)pyrimidin-4-ol involves several steps. One common method includes the condensation of 4-methoxybenzaldehyde with urea in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to facilitate the formation of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
6-(4-Methoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)pyrimidin-4-ol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anti-inflammatory and antioxidant properties . The compound’s ability to inhibit certain inflammatory mediators makes it a promising candidate for the development of new anti-inflammatory drugs . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various therapeutic agents .
Comparación Con Compuestos Similares
6-(4-Methoxyphenyl)pyrimidin-4-ol can be compared with other pyrimidine derivatives, such as 4-chlorophenylpyrimidin-4-ol and 4-methylphenylpyrimidin-4-ol . These compounds share similar structural features but differ in their substituents, which can influence their pharmacological properties . The presence of the 4-methoxyphenyl group in this compound contributes to its unique anti-inflammatory and antioxidant activities .
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXQDTVTMJFNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















